molecular formula C9H10N2OS B2787668 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile CAS No. 338954-39-5

2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile

Cat. No.: B2787668
CAS No.: 338954-39-5
M. Wt: 194.25
InChI Key: SOUFFSDRIPGARF-XFFZJAGNSA-N
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Description

2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile is a chemical compound with the molecular formula C9H10N2OS and a molecular weight of 194.25 g/mol . This compound features a thienyl ring substituted with a methoxyethanimidoyl group and an acetonitrile group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile typically involves the reaction of 2-thiophenecarboxaldehyde with methoxyamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to a dehydration reaction using acetic anhydride to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological systems.

    Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The methoxyethanimidoyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar compounds to 2-[5-(Methoxyethanimidoyl)-2-thienyl]acetonitrile include:

These compounds share structural similarities but differ in their electronic and steric properties, leading to unique reactivity and applications.

Properties

IUPAC Name

2-[5-[(Z)-N-methoxy-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-7(11-12-2)9-4-3-8(13-9)5-6-10/h3-4H,5H2,1-2H3/b11-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUFFSDRIPGARF-XFFZJAGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(S1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC)/C1=CC=C(S1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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